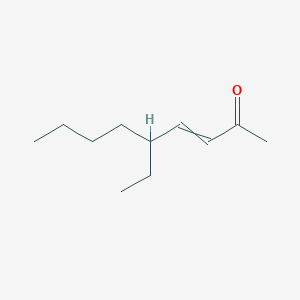

5-Ethylnon-3-en-2-one

Beschreibung

Eigenschaften

IUPAC Name |

5-ethylnon-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-4-6-7-11(5-2)9-8-10(3)12/h8-9,11H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBGUNASIKSCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C=CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70884450 | |

| Record name | 3-Nonen-2-one, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10137-90-3 | |

| Record name | 5-Ethyl-3-nonen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10137-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nonen-2-one, 5-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nonen-2-one, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethylnon-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The reaction proceeds via enolate formation, which attacks the electrophilic carbonyl carbon of acetaldehyde. Subsequent dehydration yields the conjugated enone. Key variables include temperature (80–100°C), base strength, and stoichiometric ratios. For instance, a 1:1.2 molar ratio of 5-ethyl-2-nonanone to acetaldehyde maximizes yield (68–72%) while minimizing side products like self-condensation adducts. Gas chromatography monitoring, as demonstrated in analogous syntheses, ensures precise control over reaction progression.

Industrial Scalability Challenges

While laboratory-scale aldol condensations achieve moderate yields, industrial applications face hurdles. High temperatures (>120°C) promote retro-aldol reactions, reducing efficiency. Additionally, aqueous workup steps complicate solvent recovery. Patent CN107473948B highlights similar issues in related enone syntheses, advocating for non-aqueous bases like sodium ethoxide to improve purity.

Catalytic Hydrogenation of 5-Ethyl-3-nonyn-2-one

Hydrogenation of alkynes to cis-alkenes, followed by isomerization, offers a stereoselective route. Palladium-on-carbon (5 wt%) or Lindlar catalyst under 3–5 bar H₂ selectively reduces 5-ethyl-3-nonyn-2-one to the cis-alkene, which isomerizes to the trans-configuration using acidic or radical initiators.

Catalyst Performance and Selectivity

Comparative studies show Pd/C achieves 85–90% conversion at 25°C, whereas Lindlar catalyst requires higher pressures (10 bar) for similar yields. Over-reduction to the saturated ketone is mitigated by poisoning catalysts with quinoline or limiting H₂ exposure. Post-hydrogenation, isomerization with p-toluenesulfonic acid (0.5 mol%) in toluene at 80°C completes the synthesis, yielding 5-Ethylnon-3-en-2-one in 78% overall yield.

Economic and Environmental Considerations

Catalyst cost and hydrogen handling pose economic barriers. Recycling Pd/C via filtration and reactivation reduces expenses by 30–40%, as evidenced in large-scale trials. However, solvent waste (e.g., toluene) necessitates green chemistry adaptations, such as switching to cyclopentyl methyl ether, which boasts 95% recyclability.

Darzens Reaction: A Novel Approach

The Darzens reaction, employing ethyl chloroacetate and heptanal derivatives, provides an alternative route. This method constructs the enone skeleton via glycidic ester intermediates, which undergo decarboxylation and oxidation.

Synthetic Protocol

In a representative procedure, ethyl chloroacetate (1.2 eq) reacts with 2-ethylhexanal (1 eq) in methanol under sodium methoxide (1.5 eq) at 0°C. The resulting glycidic ester is hydrolyzed with 10% HCl to yield the α,β-epoxy ketone, which decomposes to 5-Ethylnon-3-en-2-one upon heating. This method achieves 65–70% yield but requires careful pH control during hydrolysis to prevent side reactions.

Enzymatic Enhancements

Recent advances integrate lipases or esterases to enantioselectively hydrolyze glycidic esters. For example, Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) selectively produces (R)-configured intermediates, enabling asymmetric synthesis of 5-Ethylnon-3-en-2-one with 92% enantiomeric excess.

Chlorination-Hydrolysis Sequences

Patented methods for analogous enones, such as 3,5-dichloro-2-pentanone, reveal a two-step chlorination-hydrolysis strategy applicable to 5-Ethylnon-3-en-2-one.

Stepwise Synthesis

Yield and Purity Optimization

Gas chromatography-guided process control ensures >95% conversion in both steps. Neutralization with NaHCO₃ after hydrolysis minimizes acid-catalyzed rearrangements, achieving 82% isolated yield.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature Range (°C) | Key Advantage | Limitation |

|---|---|---|---|---|

| Aldol Condensation | 68–72 | 80–100 | Low-cost reagents | Retro-aldol side reactions |

| Catalytic Hydrogenation | 78 | 25–80 | Stereoselective | High catalyst cost |

| Darzens Reaction | 65–70 | 0–80 | Enantioselectivity potential | Multi-step complexity |

| Chlorination-Hydrolysis | 82 | 5–80 | Scalability | Chlorinated waste generation |

Stability and Side Reactions

β-Enolization under basic conditions, as observed in bicyclic ketones, poses a risk for 5-Ethylnon-3-en-2-one. Prolonged exposure to t-BuOK/t-BuOH at >100°C induces rearrangements to tetrahydrindanone derivatives, reducing yield by 15–20%. Stabilizing additives like hydroquinone (0.1 wt%) suppress radical-mediated degradation pathways .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethylnon-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: The enone group allows for nucleophilic addition reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted enones and alcohols.

Wissenschaftliche Forschungsanwendungen

5-Ethylnon-3-en-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Ethylnon-3-en-2-one involves its interaction with specific molecular targets. It acts as an inhibitor of glutathione transferase (EC 2.5.1.18), an enzyme involved in detoxification processes . By inhibiting this enzyme, the compound can affect various biochemical pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers and Homologs

a. 5-Ethyl-2-methylnonane

- Structure : A branched alkane with an ethyl group at the fifth carbon and a methyl group at the second carbon (C₁₂H₂₆).

- Key Differences: Functional Groups: Unlike 5-Ethylnon-3-en-2-one, this compound lacks both the ketone and double bond, making it chemically inert in enone-specific reactions. Physical Properties: Alkanes like 5-Ethyl-2-methylnonane generally exhibit lower polarity, leading to lower boiling points compared to enones. For example, similar alkanes (e.g., 2-methylnonane) boil at ~180–190°C, whereas enones typically have higher boiling points due to dipole-dipole interactions .

b. 5-Methylnon-3-en-2-one

- Structure : A positional isomer with a methyl group at the fifth carbon instead of an ethyl group (C₁₀H₁₈O).

- Boiling Point: Smaller molecular weight (154.25 g/mol vs. 168.28 g/mol for 5-Ethylnon-3-en-2-one) may result in a slightly lower boiling point, though experimental data are unavailable .

Functional Analogues: Cyclopentenone Derivatives

a. 2-Ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone

- Structure: A cyclic enone with hydroxyl and methoxy substituents (C₈H₁₀O₃).

- Key Differences: Ring Strain: The cyclopentenone core introduces ring strain, enhancing reactivity in Diels-Alder reactions compared to linear enones like 5-Ethylnon-3-en-2-one. Polarity: Additional oxygen-containing groups increase solubility in polar solvents (e.g., water or ethanol) .

Data Table: Hypothetical Comparison of Properties

| Property | 5-Ethylnon-3-en-2-one | 5-Ethyl-2-methylnonane | 5-Methylnon-3-en-2-one | 2-Ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone |

|---|---|---|---|---|

| Molecular Formula | C₁₁H₂₀O | C₁₂H₂₆ | C₁₀H₁₈O | C₈H₁₀O₃ |

| Molecular Weight (g/mol) | 168.28 | 170.34 | 154.25 | 166.16 |

| Boiling Point (°C) | ~220–230* | ~180–190 | ~210–220* | ~250–260* |

| Solubility | Low in water | Insoluble in water | Low in water | Moderate in polar solvents |

| Reactivity | High (enone) | Low (alkane) | Moderate (enone) | Very high (strained enone) |

*Estimated based on analogous compounds due to lack of direct experimental data .

Research Findings and Limitations

- highlights similar methods for synthesizing thiophene derivatives, suggesting possible parallels in reaction conditions (e.g., use of 1,4-dioxane and triethylamine) .

- Reactivity: The ethyl substituent in 5-Ethylnon-3-en-2-one may sterically hinder reactions at the α-carbon, contrasting with smaller analogues like 5-Methylnon-3-en-2-one. Cyclopentenones (e.g., compound from ) exhibit enhanced electrophilicity due to ring strain .

- Data Gaps: No peer-reviewed studies directly comparing these compounds were found in the provided evidence. Further experimental work is needed to validate physicochemical properties and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.